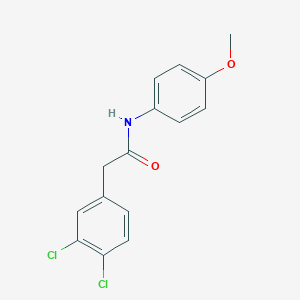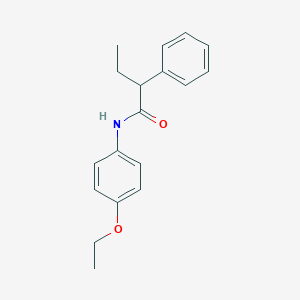
N-(4-ethoxyphenyl)-2-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-2-phenylbutanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-phenylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Another approach involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between 4-ethoxyaniline and 2-phenylbutanoic acid. This reaction is usually performed in anhydrous conditions to prevent hydrolysis of the intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-(4-ethoxyphenyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of N-(4-ethoxyphenyl)-2-phenylbutanamine.
Substitution: Formation of nitro or halogenated derivatives of the phenyl rings.
科学研究应用
N-(4-ethoxyphenyl)-2-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential analgesic or anti-inflammatory properties.
Material Science: It can be utilized in the development of novel polymers and materials with specific properties.
Biological Studies: It can serve as a model compound for studying the interactions of amides with biological targets.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and phenyl rings may facilitate binding to hydrophobic pockets within the target protein, while the amide group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
N-(4-ethoxyphenyl)-2-phenylbutanamide can be compared with other similar compounds, such as:
Phenacetin (N-(4-ethoxyphenyl)acetamide): Both compounds contain an ethoxyphenyl group, but phenacetin has a simpler acetamide structure compared to the butanamide moiety in this compound.
Paracetamol (N-(4-hydroxyphenyl)acetamide): Similar to phenacetin, paracetamol has a hydroxy group instead of an ethoxy group, and an acetamide structure.
N-(4-methoxyphenyl)-2-phenylbutanamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-17(14-8-6-5-7-9-14)18(20)19-15-10-12-16(13-11-15)21-4-2/h5-13,17H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBFIQKABLRKHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B452723.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B452724.png)

![Ethyl 4-(4-methoxyphenyl)-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452726.png)
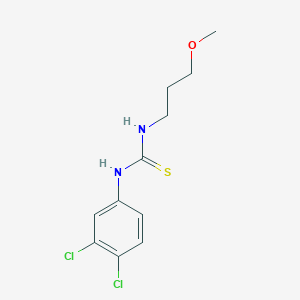
![Ethyl 2-{[(4-bromophenyl)acetyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452730.png)
![ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452732.png)
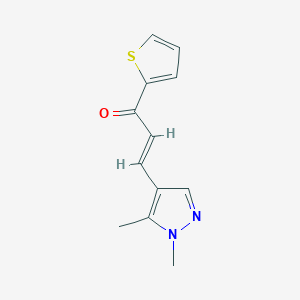
![1-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B452738.png)
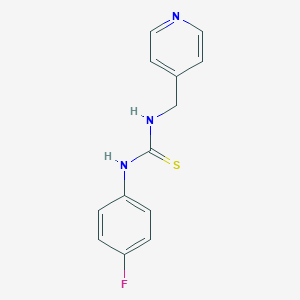
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]dodecanamide](/img/structure/B452743.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide](/img/structure/B452744.png)
